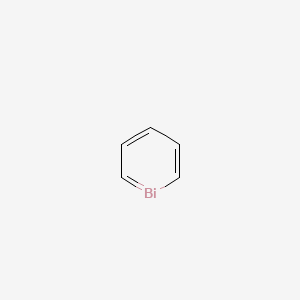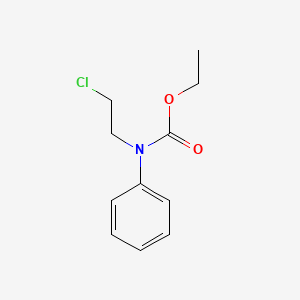
2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-D-galactopyranose is a complex organic compound that belongs to the class of acylaminosugars These compounds are characterized by the presence of an acylamino group attached to a sugar molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-D-galactopyranose typically involves multiple steps, starting from D-galactopyranose. The process includes the protection of hydroxyl groups, acetylation, and the introduction of the benzylidene group. Common reagents used in these steps include acetic anhydride for acetylation and benzaldehyde for the formation of the benzylidene group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific groups or to convert the compound into a different form.
Substitution: The acetyl and benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-D-galactopyranose has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to carbohydrate metabolism and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-D-galactopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and benzylidene groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, modulation of signal transduction pathways, and alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Acetylamino)-2-deoxy-4-O-sulfo-alpha-D-galactopyranose
- 2-acetylamino-2-deoxy-beta-D-allopyranose
Uniqueness
Compared to similar compounds, 2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-D-galactopyranose is unique due to the presence of both acetyl and benzylidene groups. These modifications enhance its chemical stability and reactivity, making it a valuable compound for various applications. The benzylidene group, in particular, provides additional steric hindrance and electronic effects, which can influence the compound’s behavior in chemical reactions and biological systems .
Propriétés
Formule moléculaire |
C17H21NO7 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
[(4aR,7R,8R,8aR)-7-acetamido-6-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C17H21NO7/c1-9(19)18-13-15(23-10(2)20)14-12(24-16(13)21)8-22-17(25-14)11-6-4-3-5-7-11/h3-7,12-17,21H,8H2,1-2H3,(H,18,19)/t12-,13-,14+,15-,16?,17?/m1/s1 |
Clé InChI |
OPEPHRZBCPGJGP-UUVLZXSASA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1O)OC(=O)C |
SMILES canonique |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



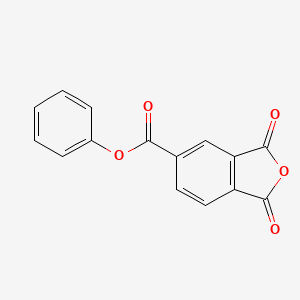
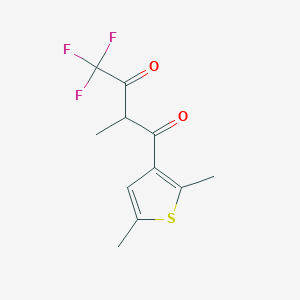
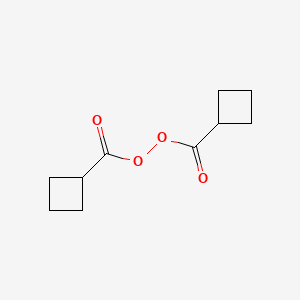


![[Orn5]-URP acetate](/img/structure/B14752167.png)
![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
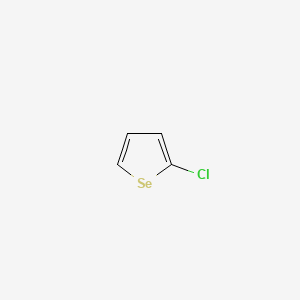
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)
